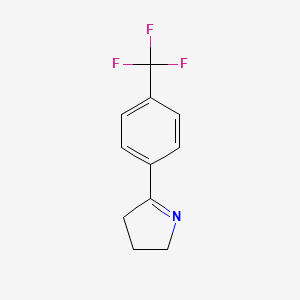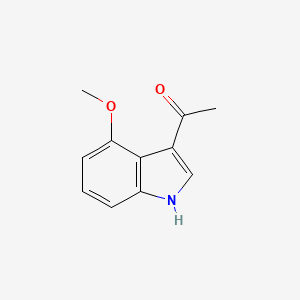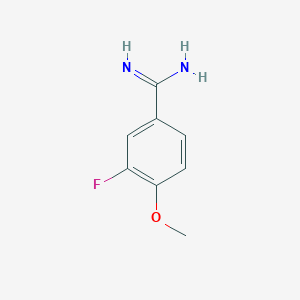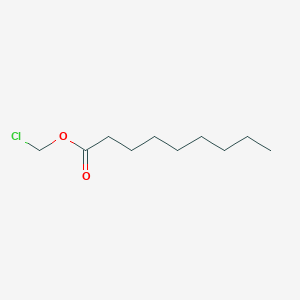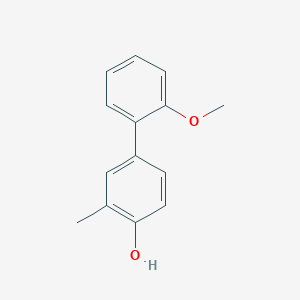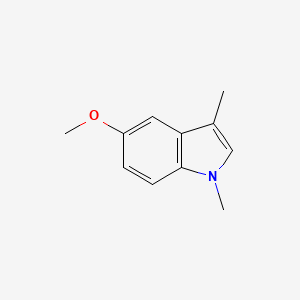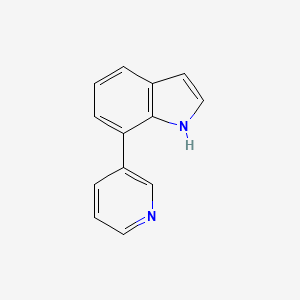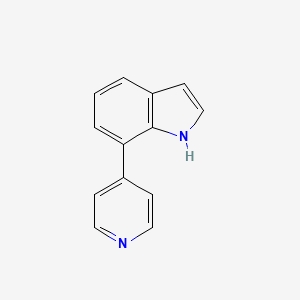
Tert-butyl N,N-diisopropylcarbamate
Descripción general
Descripción
Tert-butyl N,N-diisopropylcarbamate: is an organic compound with the molecular formula C11H23NO2 . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by its tert-butyl and diisopropyl groups attached to a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Formation of Tert-butyl N,N-diisopropylcarbamate: The synthesis typically involves the reaction of diisopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrially, the compound can be produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Tert-butyl N,N-diisopropylcarbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection Reactions: The compound is often used as a protecting group for amines, and it can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the carbamate group.
Bases: Such as triethylamine, used in the synthesis of the compound.
Major Products Formed:
Free Amines: Upon deprotection, the major product is the free amine that was originally protected by the carbamate group.
Aplicaciones Científicas De Investigación
Chemistry: : Tert-butyl N,N-diisopropylcarbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur on other functional groups without interference from the amine.
Biology and Medicine: : In biological research, the compound is used to protect amine groups in peptides and other biomolecules during synthesis. This protection is crucial for the selective modification of other functional groups.
Industry: : The compound finds applications in the pharmaceutical industry for the synthesis of complex molecules. Its stability and ease of removal make it an ideal protecting group in multi-step synthetic processes.
Mecanismo De Acción
The mechanism by which tert-butyl N,N-diisopropylcarbamate exerts its effects involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions. The deprotection mechanism involves protonation of the carbamate group, followed by cleavage of the tert-butyl group to yield the free amine and carbon dioxide.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: Another protecting group for amines, but with different steric properties.
Carboxybenzyl (CBz) Carbamate: Used for protecting amines, but requires different conditions for removal.
Fluorenylmethoxycarbonyl (FMoc) Carbamate: Another protecting group that is removed under basic conditions.
Uniqueness
Stability: Tert-butyl N,N-diisopropylcarbamate is more stable under a variety of conditions compared to some other protecting groups.
Ease of Removal: The compound can be removed under mild acidic conditions, making it suitable for use in sensitive synthetic processes.
Propiedades
IUPAC Name |
tert-butyl N,N-di(propan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)12(9(3)4)10(13)14-11(5,6)7/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURUDICJPOGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609352 | |
| Record name | tert-Butyl dipropan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105678-27-1 | |
| Record name | tert-Butyl dipropan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)

